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Compound of Interest

Compound Name: Carbon tetraiodide

Cat. No.: B1584510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of carbon
tetraiodide (CI4) and the analytical methodologies for its characterization. Due to its unique

structure and reactive nature, understanding its spectroscopic signature is crucial for its

application in various scientific fields, including organic synthesis and materials science. This

document outlines the key spectroscopic data and experimental protocols for the analysis of

carbon tetraiodide, with a focus on infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and

Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction
Carbon tetraiodide (CI4) is a perhalogenated methane derivative characterized by its bright

red crystalline solid form. Its tetrahedral geometry, with a central carbon atom bonded to four

iodine atoms, results in a non-polar molecule.[1] The molecule is known for its thermal and

photochemical instability, decomposing into tetraiodoethylene (C2I4) and iodine.[1] This

inherent instability, coupled with the heavy iodine atoms, significantly influences its

spectroscopic properties. Careful handling, including storage at low temperatures (around 0 °C)

and protection from light, is essential for accurate spectroscopic analysis.[1]

Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for carbon
tetraiodide.
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Vibrational Spectroscopy
Table 1: Infrared (IR) and Raman Spectroscopy Data for Carbon Tetraiodide

Spectroscopic
Technique

Vibrational Mode
Wavenumber
(cm⁻¹)

Activity

Raman
ν₁ (A₁) - Symmetric

Stretch
175 Active

Raman ν₂ (E) - Bending 125 Active

IR & Raman
ν₃ (T₂) - Asymmetric

Stretch
555 Active

IR & Raman ν₄ (T₂) - Bending 125 Active

Source: Computational Chemistry Comparison and Benchmark Database

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopy Data for Carbon Tetraiodide

Nucleus Chemical Shift (δ) in ppm Solvent

¹³C -292.4 CDCl₃

Note: The highly shielded nature of the carbon atom in CI4 results in a significant upfield

chemical shift.

Experimental Protocols
Accurate spectroscopic analysis of carbon tetraiodide requires meticulous sample preparation

and handling due to its sensitivity to light and heat.

Sample Handling and Preparation
Storage: Carbon tetraiodide should be stored in a dark, cool environment, ideally under an

inert atmosphere (e.g., argon) to prevent degradation.[2]
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Solvent Selection: For solution-state analysis, solvents should be chosen based on their

transparency in the spectral region of interest and their inertness towards CI4. Anhydrous,

non-polar solvents are generally preferred. For NMR spectroscopy, deuterated chloroform

(CDCl₃) is a common choice.

Concentration: The concentration of the sample solution should be optimized for each

spectroscopic technique to obtain a good signal-to-noise ratio without causing line

broadening or other concentration-dependent effects.

Infrared (IR) Spectroscopy
Objective: To identify the fundamental vibrational modes of the C-I bonds.

Methodology:

Sample Preparation (Solid-State):

KBr Pellet Method: A small amount of finely ground carbon tetraiodide is intimately mixed

with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Nujol Mull Method: A small amount of the solid sample is ground with a drop of Nujol

(mineral oil) to form a paste. The mull is then spread between two salt plates (e.g., NaCl or

KBr). A spectrum of Nujol should be run separately for background subtraction.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the KBr pellet or salt plates with Nujol is recorded.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is obtained after automatic background subtraction.

Raman Spectroscopy
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Objective: To observe the Raman-active vibrational modes, which are complementary to IR

spectroscopy.

Methodology:

Sample Preparation:

Solid Sample: A small amount of crystalline carbon tetraiodide is placed in a sample

holder, such as a glass capillary tube or a well on a microscope slide.

Solution Sample: A solution of CI4 in a suitable solvent (e.g., cyclohexane) can be

prepared and placed in a quartz cuvette.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g.,

Nd:YAG laser at 532 nm). To minimize sample decomposition, a low laser power should be

used.[3] The use of a rotating sample cell can also help to reduce localized heating.

Data Acquisition:

The laser is focused on the sample.

The scattered light is collected and passed through a filter to remove the Rayleigh

scattering.

The Raman spectrum is recorded by the detector.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule. Carbon tetraiodide is a

colored compound, indicating absorption in the visible region.

Methodology:

Sample Preparation:

A solution of carbon tetraiodide is prepared in a UV-transparent solvent (e.g., hexane or

cyclohexane). The concentration should be adjusted to yield an absorbance in the optimal

range of the spectrophotometer (typically 0.1-1 AU).
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Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

A baseline is recorded using a cuvette filled with the pure solvent.

The sample cuvette is then placed in the beam path.

The absorption spectrum is recorded over the desired wavelength range (e.g., 200-800

nm).

Note: Due to the photochemical instability of CI4, it is crucial to minimize the exposure of the

sample to the UV light source during the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the carbon nucleus.

Methodology:

Sample Preparation:

A sufficient amount of carbon tetraiodide is dissolved in a deuterated solvent (e.g.,

CDCl₃) in an NMR tube.

The solution should be homogeneous and free of any solid particles.

Instrumentation: A high-resolution NMR spectrometer.

Data Acquisition:

The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C and the

potentially long relaxation times, a sufficient number of scans should be accumulated to

obtain a good signal-to-noise ratio.

Workflow and Data Analysis
The spectroscopic analysis of carbon tetraiodide typically follows a logical workflow to ensure

comprehensive characterization.
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Workflow for Spectroscopic Analysis of Carbon Tetraiodide

Sample Preparation & Handling

Spectroscopic Analysis

Data Processing & Interpretation

Characterization

Storage
(Dark, Cool, Inert Atm.)

Dissolution
(Anhydrous, Non-polar Solvent)

IR Spectroscopy
(Vibrational Modes)

Raman Spectroscopy
(Complementary Vibrational Modes)

UV-Vis Spectroscopy
(Electronic Transitions)

13C NMR Spectroscopy
(Carbon Environment)

IR Spectrum:
- Peak Identification

- Functional Group Analysis

Raman Spectrum:
- Peak Assignment

- Symmetry Analysis

UV-Vis Spectrum:
- λmax Determination
- Molar Absorptivity

NMR Spectrum:
- Chemical Shift Analysis

Comprehensive Spectroscopic Profile of CI4

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive spectroscopic analysis of carbon
tetraiodide.

Conclusion
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The spectroscopic characterization of carbon tetraiodide provides valuable insights into its

molecular structure and electronic properties. This guide has summarized the key

spectroscopic data from IR, Raman, and NMR analyses and provided detailed experimental

protocols. Due to the compound's inherent instability, careful sample handling and

consideration of experimental parameters are paramount for obtaining reliable and

reproducible data. The presented workflow offers a systematic approach to the comprehensive

spectroscopic analysis of this important, yet challenging, molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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